4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
Description
Introduction to 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for heterocyclic compounds prioritizes the identification of the parent ring, substituents, and their positions. For this compound:
- Parent structure : Pyrimidine (C₄H₄N₂), a six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Substituents :
- Chloro (-Cl) at position 4.
- Methyl (-CH₃) at position 2.
- 3-Fluorophenyl (-C₆H₄F) at position 6.
The numbering begins at one nitrogen atom and proceeds clockwise to assign the lowest possible locants to substituents. The name follows the format position-substituent + position-substituent + parent ring. Thus, the IUPAC name is This compound .
Key Considerations in Nomenclature:
- Heteroatom Priority : Nitrogen atoms in the ring dictate the starting point for numbering.
- Substituent Order : Alphabetical order (chloro before methyl) determines the sequence of prefixes.
- Fluorophenyl Group : The benzene ring’s fluorine position (meta) is specified using the prefix 3-fluoro.
Table 1 : Comparative Nomenclature of Pyrimidine Derivatives
| Compound | IUPAC Name |
|---|---|
| C₁₁H₈ClFN₂ | This compound |
| C₁₀H₆ClFN₂ | 4-Chloro-6-(4-fluorophenyl)pyrimidine |
| C₆H₄ClF₃N₂ | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine |
Historical Context in Heterocyclic Chemistry
Pyrimidines have been central to organic chemistry since the 19th century. The isolation of alloxan (a pyrimidine trione) in 1818 marked the first recognition of this scaffold. Synthetic methodologies evolved with Grimaux’s 1879 synthesis of barbituric acid and Pinner’s systematic studies in 1884, which established pyrimidine as a distinct class of heterocycles.
This compound emerged from advancements in cross-coupling reactions and halogenation techniques in the late 20th century. The introduction of fluorine into aromatic systems, driven by its electronegativity and bioisosteric properties, became a hallmark of medicinal chemistry optimization. This compound’s synthesis typically involves:
- Ring Formation : Condensation of β-diketones with amidines or urea derivatives.
- Halogenation : Chlorination at position 4 using phosphorus oxychloride (POCl₃).
- Suzuki-Miyaura Coupling : Introduction of the 3-fluorophenyl group via palladium-catalyzed cross-coupling.
Historical Milestones :
Positional Isomerism in Fluorophenyl-Substituted Pyrimidines
Positional isomerism in fluorophenyl-substituted pyrimidines significantly impacts their physicochemical and electronic properties. For this compound, the meta-fluorine position on the phenyl group contrasts with ortho- and para-substituted analogs:
Structural and Electronic Effects:
- Meta-Substitution : The fluorine atom at position 3 creates a dipole moment orthogonal to the pyrimidine ring, reducing conjugation compared to para-substituted isomers.
- Steric Hindrance : Ortho-substitution introduces steric clashes between the fluorine atom and pyrimidine hydrogens, destabilizing planar configurations.
- Solubility : Meta-substituted derivatives exhibit higher solubility in polar solvents due to asymmetric charge distribution.
Table 2 : Comparative Properties of Fluorophenyl Pyrimidine Isomers
| Isomer | Melting Point (°C) | λₘₐₓ (nm) | LogP |
|---|---|---|---|
| 3-Fluorophenyl (meta) | 152–154 | 268 | 2.8 |
| 2-Fluorophenyl (ortho) | 145–147 | 262 | 3.1 |
| 4-Fluorophenyl (para) | 160–162 | 274 | 2.5 |
Applications in Drug Design:
- Enzyme Inhibition : Meta-substituted pyrimidines show enhanced binding to kinase active sites due to optimal halogen bonding.
- OLEDs : Para-substituted analogs exhibit bathochromic shifts in emission spectra, making them suitable for red-emitting materials.
Case Study : In nitric oxide synthase (NOS) inhibition, the meta-fluorophenyl group in this compound improves van der Waals interactions with hydrophobic pockets, yielding 7-fold higher potency than ortho-isomers.
Properties
IUPAC Name |
4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTJREZOXCOPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Route
One common and efficient method involves the reaction of 2,4-dichloropyrimidine with 3-fluoroaniline or related fluorophenyl amines under basic conditions to selectively substitute the chlorine at position 6 with the 3-fluorophenyl group. This reaction generally uses bases such as sodium hydride or potassium carbonate and proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Following this substitution, the methyl group is introduced at position 2 via methylation reactions or by using methyl-substituted pyrimidine intermediates. This method allows for good regioselectivity and yields, making it a preferred approach in medicinal chemistry laboratories.
Reductive Amination and Methanesulfonyl Activation
Advanced synthetic routes reported in literature involve the use of 4-chloro-2-methanesulfonyl pyrimidine as a key intermediate. The methanesulfonyl group at position 2 is introduced by oxidation of a methylthio substituent using m-chloroperbenzoic acid (mCPBA). This intermediate undergoes nucleophilic substitution with amines such as 3-fluorophenethyl amine to form the corresponding secondary amine derivatives.
Subsequent transformations, including Boc protection and deprotection steps, facilitate the selective functionalization of the pyrimidine ring to yield the target compound. This method is advantageous for constructing complex pyrimidine derivatives with high selectivity and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, or halides in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory, antiviral, and anticancer activities. Notably, pyrimidine compounds are known for their ability to modulate biological pathways involved in disease processes.
Case Studies
- Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. For instance, studies reported an IC50 value of approximately 0.04 μM for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against gram-positive bacteria, highlighting its potential in developing new antimicrobial agents.
Enzyme Inhibitors and Receptor Modulators
The compound is employed in biological studies to explore its role as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets can provide insights into disease mechanisms and therapeutic strategies.
Experimental Findings
- Enzyme Interaction Studies : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : Investigations into receptor interactions have shown promise for this compound in modulating pathways associated with cancer and inflammation.
Chemical Synthesis
Intermediate for Complex Molecules
this compound acts as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to explore various synthetic routes, enhancing the efficiency of chemical reactions.
| Synthesis Method | Description |
|---|---|
| Reaction with Amines | Typically involves reacting with amines under controlled conditions to form derivatives. |
| Use of Catalysts | Catalysts such as zinc oxide can enhance reaction rates and yields during synthesis. |
Future Directions in Research
The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetic properties and potential therapeutic applications:
- In Vivo Efficacy : Future studies should assess the therapeutic potential using animal models.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved will enhance understanding.
- Structure-Activity Relationship (SAR) : Modifying the structure could improve potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the chlorine, methyl, and fluorophenyl groups can influence its binding affinity and specificity. The compound may interfere with key molecular pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrimidine Derivatives
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
Fluorine Position :
- The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl in MCI-225 . Positional differences influence receptor binding; MCI-225's 2-fluorophenyl enhances 5-HT3 receptor antagonism (Ki = 81.0 nM), while the 3-fluorophenyl in the target compound may optimize π-π stacking in enzyme pockets .
- 4-Fluorophenyl in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine introduces sulfur-mediated interactions, improving antimicrobial activity .
- 2-Methyl in the target compound reduces conformational flexibility compared to non-methylated analogues (e.g., 4-chloro-6-(3-fluorophenyl)pyrimidine), improving metabolic stability .
Pharmacological and Chemical Properties
- Lipophilicity and Binding Affinity: The target compound's LogP (predicted ~3.2) exceeds non-fluorinated analogues (e.g., 4-chloro-2-methyl-6-phenylpyrimidine, LogP ~2.8), enhancing membrane permeability . Compounds with multiple aromatic rings (e.g., C7 in : Ki = 9.2 × 10⁶) show superior binding to α-amylase, suggesting the target compound’s biphenyl system may offer similar advantages .
Synthetic Accessibility :
- The 3-fluorophenyl group is introduced via Suzuki coupling or Friedel-Crafts alkylation, as seen in triazole derivatives (85% yield in ) . Chlorination at position 4 typically employs POCl₃ or PCl₅ .
Biological Activity
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound has shown potential in inhibiting certain kinases and enzymes, which play critical roles in cancer progression and neurodegenerative diseases.
Key Mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. This inhibition disrupts downstream signaling pathways such as Ras/Erk, leading to reduced cancer cell growth.
- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidines exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The compound's structural modifications enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values for these compounds indicate promising anti-inflammatory activity comparable to established drugs like celecoxib .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | TRK signaling pathway | Subnanomolar | |
| Antibacterial | Staphylococcus aureus | 16 µg/mL (MIC) | |
| Anti-inflammatory | COX-2 | 0.04 ± 0.01 μmol |
Case Studies
- Inhibition of TRKs : A study demonstrated that derivatives of this compound exhibited potent inhibition of TRKs, leading to decreased proliferation in cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the 3-position significantly enhanced potency.
- Antimicrobial Efficacy : In a comparative study, the compound was evaluated against standard antibiotics for its antibacterial activity. The results showed that it had significant inhibitory effects on bacterial growth, particularly against resistant strains .
- Anti-inflammatory Properties : A recent investigation into the anti-inflammatory effects revealed that the compound effectively suppressed COX enzyme activity, providing a basis for its potential use in treating inflammatory diseases .
Q & A
Basic: What are the optimized synthetic routes for 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine?
Answer:
The compound can be synthesized via metal-free, mild conditions using β-CF3 aryl ketones as precursors. Key steps include cyclization under acidic or basic conditions, with reaction temperatures optimized between 60–100°C. Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for aryl ketone to chlorinating agents) are critical for achieving yields >85%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . Safety protocols, including PPE and waste management, must be strictly followed .
Basic: What safety protocols are essential during experimental handling?
Answer:
Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of volatile intermediates. Contaminated waste must be segregated into halogenated and non-halogenated categories and processed by certified waste management services. Spill kits and neutralization protocols (e.g., using sodium bicarbonate for acidic residues) should be readily available .
Basic: How is structural characterization performed for this compound?
Answer:
- X-ray crystallography confirms molecular geometry (e.g., dihedral angles between the pyrimidine ring and fluorophenyl group) .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions: the 3-fluorophenyl group shows distinct coupling patterns (e.g., ¹⁹F NMR: δ −110 to −115 ppm) .
- HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₉ClFN₂: 221.0382) .
Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?
Answer:
The chloro substituent at position 4 undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Kinetic studies suggest a two-step mechanism: oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation. Electron-withdrawing groups on the fluorophenyl ring accelerate reaction rates (k ≈ 0.15 min⁻¹ in DMF at 80°C) .
Advanced: How can computational modeling predict its binding affinity in drug design?
Answer:
Docking studies (e.g., AutoDock Vina) using crystal structure data (PDB ID: XXXX) assess interactions with biological targets like kinase enzymes. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometries and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Advanced: What pharmacological activities are associated with its derivatives?
Answer:
Analogues with trifluoromethyl or thioureido substituents exhibit kinase inhibition (IC₅₀ = 0.5–2 µM). For example, 6-(3-thienyl)-2-thioureido derivatives show anti-proliferative activity in cancer cell lines (e.g., HeLa, IC₅₀ = 1.3 µM). Bioisosteric replacement of chlorine with ethoxy groups enhances metabolic stability .
Advanced: How should researchers address contradictory data in stability studies?
Answer:
Contradictions in degradation profiles (e.g., pH-dependent hydrolysis rates) require systematic validation:
- Replicate experiments under controlled conditions (temperature, humidity).
- Use LC-MS to identify degradation products and propose pathways.
- Apply statistical tools (e.g., ANOVA) to assess significance of variables like solvent polarity .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities at 0.1% levels.
- GC-MS identifies volatile byproducts (e.g., methyl chloride from side reactions).
- ICP-OES monitors heavy metal residues (e.g., Pd < 10 ppm) from catalytic steps .
Advanced: What factors influence its thermal and photolytic stability?
Answer:
- Thermal stability : Decomposition occurs above 200°C (TGA data). Storage at −20°C in amber vials under argon extends shelf life.
- Photolytic degradation : UV exposure (λ = 254 nm) induces ring-opening via C–Cl bond cleavage. Stabilizers like BHT (0.1% w/w) mitigate radical formation .
Advanced: How do structural modifications impact its bioactivity?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
